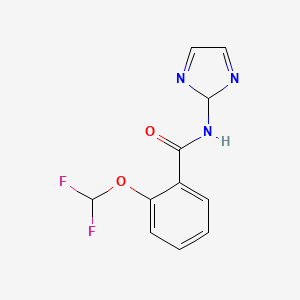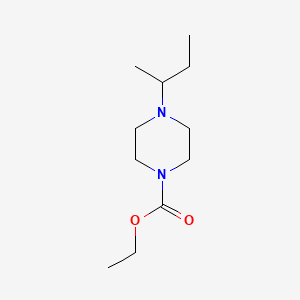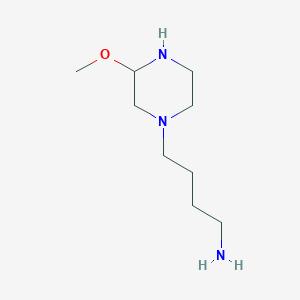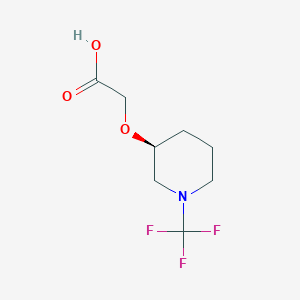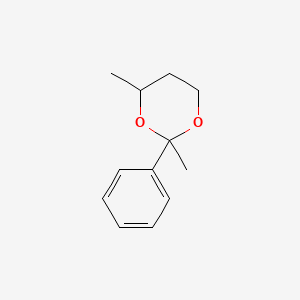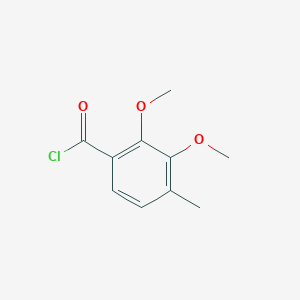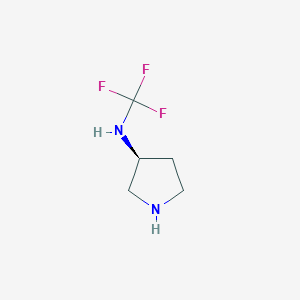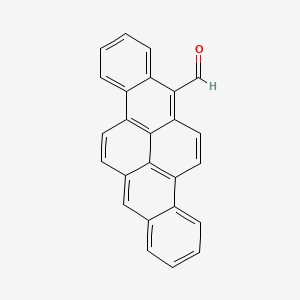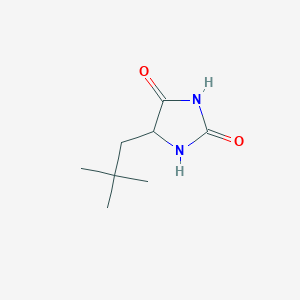
4-Neopentyl-4H-imidazole-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(neo-Pentyl)hydantoin is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(neo-Pentyl)hydantoin can be achieved through various methods. One common approach involves the reaction of 2-ethylbutyraldehyde with ammonium carbonate and sodium cyanide in a mixture of ethanol and water. The reaction is typically carried out at 90°C for 19 hours, followed by acidification and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of hydantoins, including 5-(neo-Pentyl)hydantoin, often utilizes the Bucherer-Bergs reaction. This method involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures. The process is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(neo-Pentyl)hydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imides, while reduction can produce amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(neo-Pentyl)hydantoin involves its interaction with specific molecular targets and pathways. For instance, hydantoin derivatives like phenytoin exert their effects by blocking voltage-dependent neuronal sodium channels, limiting repetitive firing of action potentials. This mechanism is crucial in their anticonvulsant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: An anticonvulsant used to treat epilepsy.
Ethotoin: Another anticonvulsant with a similar structure.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia
Uniqueness
5-(neo-Pentyl)hydantoin is unique due to its specific neo-pentyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with biological targets compared to other hydantoin derivatives .
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
5-(2,2-dimethylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)4-5-6(11)10-7(12)9-5/h5H,4H2,1-3H3,(H2,9,10,11,12) |
Clé InChI |
UJEHQPQJFWLDRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1C(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


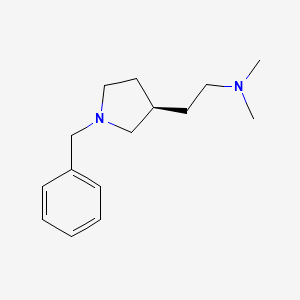
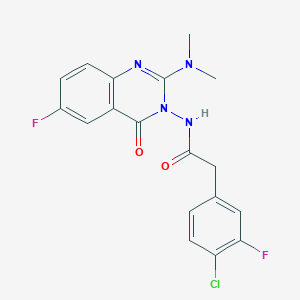
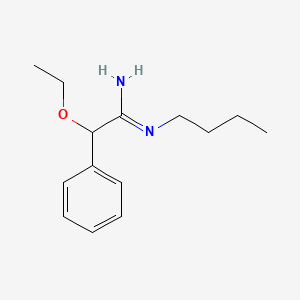
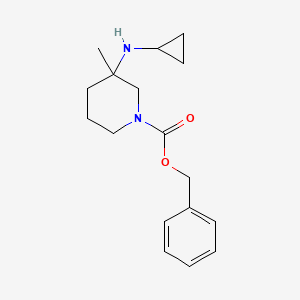
![diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate](/img/structure/B13949444.png)
